N-[(5-Iodo-2-furyl)methyl]-N-methylamine
Overview
Description
N-[(5-Iodo-2-furyl)methyl]-N-methylamine is an organic compound with the molecular formula C6H8INO. It is a derivative of furfurylamine, which is commonly used in the synthesis of pharmaceuticals and agrochemicals. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Iodo-2-furyl)methyl]-N-methylamine typically involves the iodination of furfurylamine followed by methylation. The iodination step can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The methylation step involves the reaction of the iodinated intermediate with methylamine in the presence of a base, such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Iodo-2-furyl)methyl]-N-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide, sodium hydroxide, or Grignard reagents.
Major Products Formed
Oxidation: Furyl ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted furyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-Iodo-2-furyl)methyl]-N-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-[(5-Iodo-2-furyl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it can interact with neurotransmitter receptors, affecting neuronal signaling and offering potential therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N’-[(5-Iodo-2-furyl)methylene]-5-methyl-2-furohydrazide
- N-[(5-Iodo-2-furyl)methyl]-N-ethylamine
- N-[(5-Iodo-2-furyl)methyl]-N-propylamine
Uniqueness
N-[(5-Iodo-2-furyl)methyl]-N-methylamine stands out due to its unique combination of the iodo and furyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields, including medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1-(5-iodofuran-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVALGHZQMMJCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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